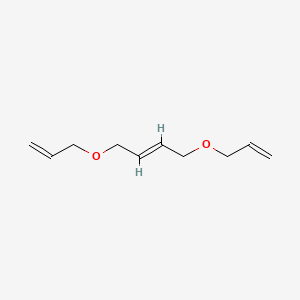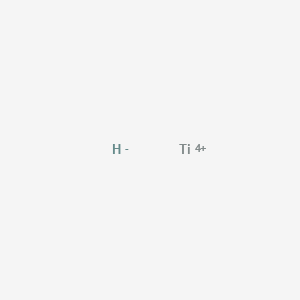
Indium(III) nitrate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(III) nitrate trihydrate is a chemical compound with the formula In(NO₃)₃·3H₂O. It is a nitrate salt of indium that forms a white crystalline solid. This compound is known for its solubility in water and its role as an oxidizing agent. This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium(III) nitrate trihydrate is typically synthesized by dissolving indium metal in concentrated nitric acid. The reaction proceeds as follows:
In+4HNO3→In(NO3)3+NO+2H2O
The resulting solution is then evaporated to obtain the trihydrate form of indium(III) nitrate .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process. Indium metal is dissolved in nitric acid, and the solution is carefully evaporated to yield the desired hydrate. The process is optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Indium(III) nitrate trihydrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in redox reactions.
Hydrolysis: It hydrolyzes to form indium(III) hydroxide.
Complex Formation: In the presence of excess nitrate ions, it forms the [In(NO₃)₄]⁻ ion.
Common Reagents and Conditions:
Hydrolysis: this compound reacts with water to form indium(III) hydroxide.
Reaction with Sodium Tungstate: It reacts with sodium tungstate to form various indium tungstate compounds depending on the pH.
Major Products:
Indium(III) Hydroxide: Formed through hydrolysis.
Indium Tungstate Compounds: Formed in reactions with sodium tungstate.
Applications De Recherche Scientifique
Indium(III) nitrate trihydrate is utilized in various scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing indium oxide nanoparticles and other indium-based compounds.
Biology and Medicine: Indium(III) complexes have shown potential in antibacterial, antifungal, and anticancer applications.
Industry: It is used in the fabrication of semiconductor devices, such as thin film transistors.
Mécanisme D'action
The mechanism of action of indium(III) nitrate trihydrate involves its role as an oxidizing agent. In biological applications, indium(III) complexes can interact with cellular components, leading to oxidative stress and subsequent antimicrobial or anticancer effects. The specific molecular targets and pathways depend on the type of indium complex and the biological system involved .
Comparaison Avec Des Composés Similaires
- Gallium(III) nitrate hydrate
- Aluminum(III) nitrate nonahydrate
- Zinc nitrate hydrate
Comparison: Indium(III) nitrate trihydrate is unique due to its specific applications in semiconductor fabrication and its potential in biological research. Compared to gallium(III) nitrate hydrate, this compound is more commonly used in the synthesis of indium oxide nanoparticles. Aluminum(III) nitrate nonahydrate and zinc nitrate hydrate are also used as oxidizing agents, but they do not share the same level of application in semiconductor and biological research .
Propriétés
IUPAC Name |
indium(3+);trinitrate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDZMISZAKTZFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6InN3O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







